Product packaging for CCT3833(Cat. No.:)

CCT3833

Cat. No.: B1192473
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

CCT3833, also known as BAL3833, is an investigational small molecule dual-targeting inhibitor for cancer research, specifically designed to target both panRAF and SRC family kinases (SFKs) . Its primary research value lies in targeting difficult-to-treat KRAS-mutant cancers, such as pancreatic ductal adenocarcinoma, colorectal cancer, and non-small-cell lung cancer, where treatment options are limited . The compound acts as a type II inhibitor that binds to the inactive 'DFG-out' conformation of BRAF and CRAF, and similarly inhibits SRC, thereby blocking downstream signaling pathways critical for cancer cell growth and survival . A key feature of this compound is its ability to inhibit tumor growth without causing the paradoxical hyperactivation of the RAF-MEK-ERK pathway, a common limitation of selective BRAF inhibitors like vemurafenib in KRAS-mutant cells . Preclinical in vivo studies have demonstrated that this compound can inhibit tumor growth at well-tolerated doses in mouse models of KRAS-mutant cancers . This compound has been evaluated in a phase I clinical trial (NCT02437227), where it was reported to prolong progression-free survival in a patient with a KRAS G12V-mutant spindle cell sarcoma . This product is intended for Research Use Only (RUO) and is not approved for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

Unknown

SMILES

Unknown

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BAL3833;  BAL-3833;  BAL 3833;  CCT3833;  CCT-3833;  CCT 3833.

Origin of Product

United States

Preclinical Discovery and Research Trajectory of Cct3833

Rationale for the Design of Dual RAF and SRC Kinase Inhibitors

KRAS mutations are prevalent in a substantial percentage of human cancers, including approximately 90% of pancreatic ductal adenocarcinomas (PDAC), 35% of colorectal cancers (CRC), and 20% of non-small cell lung cancers (NSCLC) phytopharmajournal.comwikipedia.org. Despite the critical role of oncogenic KRAS in driving tumor growth, direct inhibitors targeting KRAS have historically been limited, with recent progress primarily confined to specific mutations like KRAS G12C phytopharmajournal.comwikipedia.org.

Efforts to target downstream effectors in the RAF/MEK/ERK pathway have faced significant hurdles. For instance, BRAF-selective drugs such as vemurafenib (B611658) and dabrafenib (B601069) can paradoxically hyperactivate the RAF-ERK pathway in KRAS-mutant cells through the formation of BRAF-CRAF homo- and hetero-dimers phytopharmajournal.commdpi.com. Furthermore, MEK inhibitors like trametinib (B1684009) have shown limited efficacy in KRAS-mutant cancers due to feedback mechanisms and unfavorable side effects phytopharmajournal.comwikipedia.orgmims.com.

The design of CCT3833 was predicated on the understanding that both RAF and SRC kinases are validated therapeutic targets in KRAS-mutant cancers phytopharmajournal.comwikipedia.org. RAF acts directly downstream of oncogenic RAS, while SRC-family kinases (SFKs) are master regulators of cancer cell proliferation, metastasis, and invasion, with increased activity often correlating with disease progression and poorer prognosis in various cancers phytopharmajournal.comwikipedia.org. Crucially, SRC is a validated target in KRAS-mutant CRC, PDAC, and NSCLC, and its inhibition is known to synergize with drugs targeting the EGFR/RAS pathway phytopharmajournal.com. This compound was specifically engineered to overcome the limitations of single-pathway inhibition by providing combined panRAF and SRC inhibition without inducing the paradoxical activation seen with some BRAF-selective drugs phytopharmajournal.comwikipedia.org.

Initial Biological Screening and Activity Profiling of this compound

This compound's chemical structure is defined as 1-[3-tert-butyl-1-[(3-fluoro-phenyl)-1H-pyrazol-5-yl]3-[2-fluoro-4(3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yloxy)phenyl]urea wikipedia.org. Initial biological screening demonstrated its potent inhibitory activity against key kinase targets.

Enzyme Inhibition Profile of this compound wikipedia.org:

Kinase TargetIC50 Value (nM)
V600E BRAF34
CRAF33
SRC(Inhibited)
LCK(Inhibited)

In selectivity screens, this compound exhibited high specificity, showing minimal activity against a broad panel of other kinases wikipedia.org.

Cellular Activity (In vitro) of this compound : this compound demonstrated significant activity against a panel of KRAS-mutant PDAC, CRC, and NSCLC cell lines, while exhibiting reduced potency against KRAS/BRAF wild-type cells phytopharmajournal.com. In cellular assays using HCT-116 cells (a KRAS-mutant colorectal cancer cell line), this compound effectively inhibited cell growth and induced apoptosis wikipedia.orgCurrent time information in Durham County, US..

A key finding from the profiling studies was this compound's ability to avoid paradoxical activation of the RAF/MEK/ERK pathway in KRAS-mutant cells, a common issue with BRAF-selective inhibitors phytopharmajournal.comwikipedia.org. Comparative studies showed that this compound was superior to single-agent panRAF or SRC inhibitors and demonstrated comparable efficacy to combination therapies of panRAF and SRC inhibitors in both two-dimensional tissue culture and more complex three-dimensional spheroid models phytopharmajournal.comCurrent time information in Durham County, US..

In vivo Activity of this compound : Preclinical in vivo studies further validated this compound's therapeutic potential. The compound effectively inhibited tumor growth and led to tumor regressions in mouse models of human KRAS-mutant colorectal, non-small cell lung, and pancreatic tumor xenografts. These anti-cancer effects were observed at well-tolerated doses, indicating a favorable preclinical safety margin phytopharmajournal.comwikipedia.orgwikipedia.orgwikipedia.orgmims.com.

Contributions of Major Research Institutions to this compound Preclinical Studies

The preclinical discovery and development of this compound were the result of collaborative efforts from prominent research institutions in the United Kingdom. The compound originated from research conducted at The Institute of Cancer Research (ICR) in London and the Cancer Research UK Manchester Institute, which is part of the University of Manchester wikipedia.orgguidetopharmacology.orgwikipedia.orgmims.comciteab.com.

Key scientific contributions were made by research teams led by Professor Caroline Springer, who directs the drug discovery unit at the Cancer Research UK Manchester Institute, and Professor Richard Marais, the director of the Cancer Research UK Manchester Institute wikipedia.orgmims.commims.com. Their work, along with that of their colleagues, underpinned the understanding of the dual RAF and SRC inhibition strategy and the subsequent development and profiling of this compound.

The research was supported by significant funding from Cancer Research UK and the Wellcome Trust, highlighting the importance of philanthropic and charitable organizations in advancing cancer therapeutics wikipedia.orgguidetopharmacology.orgmims.com. In April 2015, Basilea Pharmaceutica Ltd. in-licensed the series of kinase inhibitors that includes this compound, further facilitating its progression towards clinical evaluation wikipedia.orgguidetopharmacology.org.

Mechanistic Characterization of Cct3833 Action at Molecular and Cellular Levels

Elucidation of Primary Molecular Targets: RAF Family Kinases

CCT3833 functions as a pan-RAF inhibitor, demonstrating inhibitory activity across the RAF family, which includes A-Raf, B-Raf, and C-Raf. researchgate.netcancerresearchuk.org Structural studies and docking analyses predict that this compound acts as a type II inhibitor. It achieves this by binding to the inactive "DFG-out" conformation of BRAF, and similarly interacts with CRAF and SRC. researchgate.net The binding mechanism involves specific interactions: the pyridopyrazinone moiety of this compound is predicted to interact with the kinase hinge, the central aromatic ring occupies the ATP binding pocket, and the pyrazole (B372694) ring extends into an allosteric site formed by the DFG motif's "out" conformation.

This compound has been shown to potently inhibit the activity of V600E BRAF, a common oncogenic mutation, with an in vitro enzyme assay reporting an IC50 value of 34 nM. researchgate.net Furthermore, research indicates that this compound is capable of inhibiting both the monomeric and dimeric forms of BRAF.

In addition to BRAF, this compound effectively inhibits CRAF activity. In vitro enzyme assays have determined an IC50 value of 33 nM for CRAF. researchgate.net Like its action on BRAF, this compound inhibits both the monomeric and dimeric forms of RAFs, including CRAF.

The classification of this compound as a pan-RAF inhibitor signifies its broad-spectrum inhibition across A-Raf, B-Raf, and C-Raf. cancerresearchuk.org This pan-RAF activity is critical, especially considering the phenomenon of paradoxical activation, where some RAF inhibitors can inadvertently stimulate ERK signaling by promoting RAF dimerization. This compound's design as a "paradox-breaking" inhibitor, by simultaneously inhibiting both RAF and SRC, provides a mechanism to circumvent this challenge, ensuring more comprehensive pathway suppression. researchgate.netresearchgate.net

Table 1: this compound Inhibition of RAF Kinases

Kinase TargetIC50 (nM)Reference
V600E BRAF34 researchgate.net
CRAF33 researchgate.net

Identification and Characterization of Secondary Molecular Targets: SRC Family Kinases

Beyond its primary effects on RAF kinases, this compound also targets SRC family kinases (SFKs), which are validated therapeutic targets in various cancers, particularly those with KRAS mutations. researchgate.netresearchgate.net Docking studies suggest that this compound binds to SRC through mechanisms similar to its interactions with BRAF and CRAF. researchgate.net

In vitro enzyme assays have demonstrated that this compound inhibits SRC activity. researchgate.net Cellular studies further support this, showing that this compound inhibits the phosphorylation of SFK/SRC (ppSFK/SRC) in a dose-dependent manner in cell lines such as HCT-116 and A549. researchgate.net The specificity of this compound's binding to SRC is further highlighted by observations that it inhibits wild-type SRC but not the T341I SRC mutant (the human equivalent of T338I in chicken SRC), which aligns with structural predictions of its binding mechanism.

LCK, a member of the SRC family kinases, is also inhibited by this compound. In vitro enzyme assays have shown that this compound inhibits LCK when incubated with increasing concentrations of the compound. researchgate.net

Table 2: this compound Inhibition of SRC Family Kinases

Kinase TargetInhibition Demonstrated ByReference
SRCIn vitro enzyme assay, dose-dependent inhibition of ppSFK/SRC phosphorylation researchgate.net
LCKIn vitro enzyme assay researchgate.net

Broader SRC Family Kinase Inhibition by this compound

This compound functions as a potent inhibitor of the SRC family kinases (SFKs), a group of non-receptor tyrosine kinases involved in various cellular processes, including cell growth, differentiation, and survival researchgate.netnih.govresearchgate.net. Preclinical studies have established SFKs as validated therapeutic targets, especially in the context of KRAS-mutant cancers nih.govresearchgate.net.

In in vitro enzyme assays, this compound exhibited strong inhibitory activity against key SFK members. It demonstrated an inhibition constant (IC50) of 27 nM for SRC and 19 nM for LCK (lymphocyte-specific protein tyrosine kinase), another prominent SFK researchgate.net. At the cellular level, this compound effectively inhibits SFK phosphorylation (ppSFK) in a dose-dependent manner in various cancer cell lines, including HCT-116 (colorectal cancer) and A549 (non-small cell lung cancer) cells researchgate.netnih.govresearchgate.net. This broad inhibition of SFKs underscores this compound's potential to disrupt SFK-mediated oncogenic signaling.

Table 1: In Vitro Enzyme Inhibition by this compound

Kinase TargetIC50 (nM)Reference
SRC27 researchgate.net
LCK19 researchgate.net

Biophysical and Structural Insights into this compound-Kinase Interactions

Understanding the precise manner in which this compound interacts with its target kinases is crucial for elucidating its mechanism of action. Biophysical and structural analyses, particularly through docking studies, have provided detailed insights into the binding mode and specific interaction sites of this compound with RAF and SRC kinases researchgate.netnih.govresearchgate.net.

Binding Mode Analysis (e.g., Type II Inhibition, DFG-out Conformation)

This compound is characterized as a Type II kinase inhibitor researchgate.netnih.govresearchgate.netresearchgate.net. This classification signifies its ability to bind to the inactive, 'DFG-out' conformation of kinases researchgate.netnih.govresearchgate.netresearchgate.netmdpi.commdpi.com. In this conformation, the DFG motif (Asp-Phe-Gly) within the kinase's activation loop undergoes a conformational change, where the aspartate and phenylalanine residues swap their positions, creating an adjacent allosteric pocket mdpi.commdpi.com.

Unlike Type I inhibitors that bind to the active, 'DFG-in' conformation primarily within the ATP-binding pocket, Type II inhibitors like this compound simultaneously occupy the ATP-binding pocket and this newly formed allosteric pocket mdpi.commdpi.com. This dual-pocket occupancy is often associated with enhanced selectivity compared to Type I inhibitors, as the inactive kinase conformations tend to exhibit greater structural variation mdpi.commdpi.com. This compound is predicted to bind to BRAF, CRAF, and SRC through similar Type II mechanisms researchgate.netnih.govresearchgate.netresearchgate.net.

Specific Binding Pockets and Residues Involved (e.g., kinase hinge, ATP binding pocket, allosteric site)

Docking studies have delineated the specific interactions between this compound and its kinase targets, highlighting several key binding regions researchgate.netnih.govresearchgate.netresearchgate.net.

The pyridopyrazinone moiety of this compound is predicted to form interactions with the kinase hinge region researchgate.netnih.govresearchgate.netresearchgate.net. The hinge region is a critical area for ATP-competitive inhibitors, forming hydrogen bonds that anchor the compound within the active site whiterose.ac.uknih.gov.

The central aromatic ring of this compound occupies the ATP binding pocket , a deep hydrophobic pocket at the interface of the kinase's N-terminal and C-terminal lobes researchgate.netnih.govresearchgate.netresearchgate.netwhiterose.ac.uk.

The pyrazole ring of this compound extends into an allosteric site , which is formed as a result of the DFG motif adopting the 'out' conformation researchgate.netnih.govresearchgate.netresearchgate.net. This allosteric engagement is a hallmark of Type II inhibitors mdpi.commdpi.com.

Furthermore, the tert-butyl group is predicted to elaborate into an adjacent hydrophobic pocket , and the terminal fluoro-substituted phenyl ring points towards the activation loop of the kinase researchgate.netnih.govresearchgate.net.

These shared binding characteristics across RAF and SRC kinases provide a structural basis for this compound's dual inhibitory activity researchgate.netnih.govresearchgate.net.

Downstream Signaling Pathway Modulation by this compound

This compound's inhibitory effects on RAF and SRC kinases translate into significant modulation of their respective downstream signaling pathways, which are frequently dysregulated in various cancers cancer.govmedkoo.comoaepublish.comnih.gov.

Impact on the RAF/MEK/ERK Signaling Cascade

The RAF/MEK/ERK (MAPK) signaling cascade is a fundamental pathway that regulates critical cellular functions such as proliferation, differentiation, and survival oaepublish.comnih.gov. This compound acts as a pan-RAF inhibitor, targeting all three isoforms of the Raf serine/threonine protein kinase family: A-Raf, B-Raf, and C-Raf cancer.govmedkoo.com.

In in vitro enzyme assays, this compound demonstrated potent inhibition of V600E BRAF at 34 nM and CRAF at 33 nM researchgate.netresearchgate.net. This inhibition of RAF kinases leads to the disruption of RAF-mediated signal transduction pathways cancer.govmedkoo.com. Consequently, this compound effectively inhibits ERK phosphorylation (ppERK), a key downstream effector in the RAF/MEK/ERK cascade, in a dose-dependent manner in HCT-116 and A549 cancer cells researchgate.netnih.govresearchgate.net. A notable characteristic of this compound is its ability to inhibit SFK without paradoxically activating ERK, which can be a concern with some RAF inhibitors researchgate.netnih.govnih.gov.

Table 2: this compound Inhibition of RAF Kinases and Downstream ERK Phosphorylation

Kinase/Pathway TargetInhibition ValueUnitContextReference
V600E BRAF34nMIn vitro enzyme assay researchgate.netresearchgate.net
CRAF33nMIn vitro enzyme assay researchgate.netresearchgate.net
ppERKDose-dependent inhibitionN/AHCT-116, A549 cells researchgate.netnih.govresearchgate.net

Influence on SFK-Mediated Signaling Pathways

Beyond its impact on the RAF/MEK/ERK pathway, this compound significantly influences signaling pathways mediated by SRC family kinases. SFKs are known to drive cancer cell proliferation and survival, and their aberrant activity contributes to tumor progression nih.govresearchgate.net.

This compound effectively inhibits SFK phosphorylation (ppSFK) in a dose-dependent manner in various cancer cell lines, including HCT-116 and A549 cells researchgate.netnih.govresearchgate.net. Research indicates an important interplay between SFKs, the transcriptional co-activator YAP (Yes-associated protein 1), and the MEK/ERK pathway nih.gov. The dual inhibition of both RAF and SFKs by this compound is particularly relevant in KRAS-mutant cancers, where both pathways are validated therapeutic targets and their combined inhibition is often required to effectively block tumor growth nih.govresearchgate.net. This compound's ability to inhibit SFK activity without inducing compensatory ERK activation is a crucial aspect of its mechanistic profile researchgate.netnih.govnih.gov.

Preclinical Efficacy and Therapeutic Potential of Cct3833 in Cancer Models

In Vitro Pharmacological Activity and Biological Impact of CCT3833

This compound, a dual inhibitor of panRAF and SRC family kinases, has demonstrated significant activity against a variety of cancer cell lines, particularly those harboring KRAS mutations. nih.gov Research shows its effectiveness in inhibiting the growth of KRAS-mutant pancreatic ductal adenocarcinoma (PDAC), colorectal cancer (CRC), and non-small-cell lung cancer (NSCLC) cell lines. nih.govecancer.org The compound is reportedly less potent against cell lines that are wild-type for KRAS and BRAF genes. nih.gov The inhibitory effects have been observed in multiple cell lines, including but not limited to HCT-116 (colorectal), SW620 (colorectal), A549 (lung), MIA-PaCa2 (pancreatic), and Calu-1 (lung). nih.gov

Table 1: this compound Activity in KRAS-Mutant Oncogenic Cell Lines

Cell Line Cancer Type Key Mutation(s) Observed Effect of this compound
HCT-116 Colorectal Cancer KRASG13D Potent growth inhibition nih.gov
SW620 Colorectal Cancer KRASG12V Effective growth inhibition nih.gov
A549 Non-Small-Cell Lung Cancer KRASG12S Effective growth inhibition nih.gov
MIA-PaCa2 Pancreatic Cancer KRASG12C Growth inhibition nih.gov

| Calu-1 | Non-Small-Cell Lung Cancer | KRASG12C | Effective growth inhibition nih.gov |

The biological impact of this compound extends beyond simple growth inhibition to the induction of programmed cell death, or apoptosis. researchgate.net Studies have confirmed that treatment with this compound leads to apoptosis in cancer cells. researchgate.net The dual inhibition of both RAF and SRC kinases is crucial for this effect, highlighting the compound's mechanism of action which targets multiple points in key signaling pathways that regulate cell survival and proliferation. researchgate.net While the induction of apoptosis is established, the specific details regarding cell cycle arrest mechanisms, such as effects on specific cyclins or cyclin-dependent kinases, are part of ongoing research into its precise molecular interactions.

In comparative studies, this compound has shown a more potent ability to inhibit the growth of KRAS-mutant cancer cells than several other RAF inhibitors. nih.govecancer.org When tested on the HCT-116 colorectal cancer cell line, this compound was more effective than the clinically evaluated panRAF inhibitors TAK-632, ARQ736, and MLN-2480. nih.gov It also demonstrated greater efficacy than the multikinase inhibitor sorafenib (B1663141) and the BRAF-mutant selective inhibitors PLX4720 and dabrafenib (B601069) in this context. nih.gov Among the compounds tested in these specific assays, only the MEK inhibitor trametinib (B1684009) was found to be more potent at inhibiting the growth of HCT-116 cells. nih.gov This superior performance is attributed to its dual action on both RAF and SRC pathways. researchgate.net

Table 2: Comparative Efficacy of this compound in HCT-116 Cells

Inhibitor Target(s) Relative Potency vs. This compound
This compound panRAF, SRC -
TAK-632 panRAF Less Potent nih.gov
ARQ736 panRAF Less Potent nih.gov
MLN-2480 panRAF Less Potent nih.gov
Sorafenib Multikinase (inc. RAF) Less Potent nih.gov
PLX4720 BRAF-mutant selective Less Potent nih.gov
Dabrafenib BRAF-mutant selective Less Potent nih.gov

| Trametinib | MEK | More Potent nih.gov |

The efficacy of this compound has also been evaluated in three-dimensional (3D) cell culture models, which more closely mimic the complex environment of in vivo tumors. researchgate.net In 3D spheroid models, this compound was shown to be superior to single-agent panRAF or SRC inhibitors. researchgate.net Its activity was comparable to the combination of separate panRAF and SRC inhibitors, demonstrating the effectiveness of its dual-inhibition mechanism in these more complex preclinical models. researchgate.net These 3D culture systems provide an important intermediate step between standard monolayer cultures and in vivo tumor models. researchgate.net

In Vivo Efficacy Assessment in Preclinical Disease Models

Preclinical studies using in vivo models have confirmed the therapeutic potential of this compound. nih.govnih.gov The compound has demonstrated significant efficacy in inhibiting tumor growth in xenograft models of KRAS-mutant colorectal, lung, and pancreatic cancers. researchgate.netnih.gov In these models, where human cancer cells are implanted into mice, this compound was shown to inhibit tumor growth at well-tolerated doses. nih.govresearchgate.net In mouse models of pancreatic cancer with KRAS mutations, this compound was not only more effective than other drugs in preventing cancer growth but also led to a reduction in tumor size. ecancer.org These findings underscore the compound's potential as a treatment option for these difficult-to-treat cancers. nih.gov

Table 3: Summary of this compound In Vivo Efficacy in Xenograft Models

Cancer Type Model Type Key Mutation Observed Outcome
Pancreatic Cancer Xenograft KRAS Tumor growth inhibition and reduction in tumor size ecancer.orgnih.gov
Colorectal Cancer Xenograft KRAS Significant therapeutic efficacy, tumor growth inhibition nih.govnih.gov
Lung Cancer Xenograft KRAS Significant therapeutic efficacy, tumor growth inhibition nih.govnih.gov

| Melanoma | Patient-Derived Xenograft | BRAF or RAS | Demonstrated activity, including in models with resistance to BRAF inhibitors ascopubs.org |


Efficacy in Patient-Derived Xenograft (PDX) Models

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are a important tool in preclinical cancer research. nih.govcriver.com These models are considered to more accurately reflect human tumor biology compared to traditional cell line-derived xenografts, as they largely preserve the original tumor's architecture and genetic characteristics. nih.govcriver.comnih.gov

Preclinical studies have demonstrated the activity of this compound in human tumor xenograft models. ascopubs.org Notably, the compound has shown efficacy in melanoma patient-derived xenografts, including those with both intrinsic (pre-existing) and acquired resistance to selective BRAF inhibitors. ascopubs.org The use of PDX models supports the translational potential of this compound, suggesting its activity in a setting that closely mimics the complex nature of human cancers. nih.govmdpi.com

Impact on Tumor Regression and Size Reduction

In various preclinical cancer models, this compound has demonstrated a significant impact on tumor growth, leading to both tumor regression and size reduction. nih.govecancer.org In mouse models of pancreatic cancer with KRAS mutations, this compound was not only effective in preventing cancer growth but also actively reduced tumor size. ecancer.org

Similar effects have been observed in non-small cell lung cancer (NSCLC) models. nih.gov Specifically, this compound has been shown to cause the regression of A549 lung cancer tumor xenografts in mice. nih.gov Furthermore, it has mediated tumor regression in xenograft models of G12SKRAS-mutant NSCLC. nih.gov These findings indicate that this compound can induce the shrinkage of established tumors in multiple cancer types. nih.govecancer.org

Table 1: Preclinical Efficacy of this compound on Tumor Size

Cancer Model Genetic Context Observed Effect Source(s)
Pancreatic Cancer KRAS-mutant Tumor size reduction ecancer.org
Non-Small Cell Lung Cancer A549 xenograft Tumor regression nih.gov
Non-Small Cell Lung Cancer G12SKRAS-mutant xenograft Tumor regression nih.gov

Efficacy and Applicability across Specific Oncogenic Contexts

KRAS-Mutant Cancers (Pancreatic Ductal Adenocarcinoma, Colorectal Cancer, Non-Small Cell Lung Cancer)

Mutations in the KRAS gene are a common oncogenic driver in several hard-to-treat cancers. ecancer.org These mutations are found in approximately 90% of pancreatic ductal adenocarcinomas (PDAC), 35% of colorectal cancers (CRC), and 20% of non-small cell lung cancers (NSCLC). nih.govnih.gov this compound, a panRAF and SRC family kinase inhibitor, was specifically designed to be effective in KRAS-mutant cancers, as both RAF and SRC are critical kinases in the signaling pathways driven by mutant KRAS. nih.govnih.govresearchgate.net

Preclinical studies have consistently shown that this compound elicits significant therapeutic efficacy across KRAS-mutant pancreatic, colorectal, and lung tumor xenografts. nih.govnih.govmanchester.ac.ukresearchgate.net The compound has demonstrated the ability to inhibit the growth of cancer cell lines with KRAS mutations and has proven effective in mouse models of these diseases. nih.govecancer.org

Pancreatic Ductal Adenocarcinoma (PDAC): Given the high prevalence of KRAS mutations in PDAC, this is a key area of investigation. pennmedicine.org In mouse models of KRAS-mutant pancreatic cancer, this compound was shown to be more effective at preventing tumor growth than other tested drugs. ecancer.org

Colorectal Cancer (CRC): this compound has shown efficacy in preclinical models of KRAS-mutant colorectal cancer. nih.govnih.gov

Non-Small Cell Lung Cancer (NSCLC): The compound is active against a panel of KRAS-mutant NSCLC cell lines and causes tumor regression in NSCLC xenograft models in mice. nih.govlarvol.com

Table 2: this compound Applicability in KRAS-Mutant Cancers

Cancer Type Prevalence of KRAS Mutations This compound Preclinical Efficacy Source(s)
Pancreatic Ductal Adenocarcinoma ~90% Effective in preventing tumor growth nih.govecancer.orgnih.gov
Colorectal Cancer ~35% Efficacious in tumor xenografts nih.govnih.gov
Non-Small Cell Lung Cancer ~20% Active against cell lines; causes tumor regression nih.govnih.gov

Melanoma, Including Subtypes with Intrinsic or Acquired Resistance to Selective BRAF Inhibitors

While therapies targeting the MAPK pathway, such as selective BRAF inhibitors, have improved survival for patients with BRAF-mutated melanoma, their effectiveness is often limited by the development of resistance. ascopubs.orgmdpi.com This resistance can be either intrinsic (present from the start of therapy) or acquired (developing over time). ascopubs.org Mechanisms of resistance often involve the reactivation of the MAPK signaling pathway, bypassing the inhibition of a single target. nih.gov

This compound has shown promise in overcoming this challenge. ascopubs.org As a panRAF inhibitor, it targets multiple forms of the RAF kinase. researchgate.netcancerresearchuk.org Preclinical data have demonstrated that this compound is active in melanoma patient-derived xenografts that exhibit either intrinsic or acquired resistance to selective BRAF inhibitors. ascopubs.org This suggests that by targeting the RAF pathway more broadly, this compound may be effective in melanoma contexts where more selective inhibitors have failed. ascopubs.orgnih.gov

Molecular Basis of Resistance and Sensitivity to Cct3833

Overcoming Intrinsic Resistance Mechanisms to Single-Agent Kinase Inhibitors

Single-agent RAF inhibitors, such as vemurafenib (B611658) and dabrafenib (B601069), have demonstrated remarkable efficacy in BRAFV600E-mutant melanomas. However, their utility is often limited by the development of intrinsic and acquired resistance ascopubs.org. A key intrinsic resistance mechanism is the paradoxical activation of RAF in wild-type BRAF cells. This phenomenon occurs when RAF inhibitors, particularly αC-OUT inhibitors, promote the dimerization of RAF proteins, including homodimers and heterodimers of wild-type BRAF, CRAF, and ARAF. This dimerization can hinder effective RAF inhibition due to negative allostery for inhibitor binding to the second protomer of a RAF dimer nih.govdovepress.comacs.org.

CCT3833 is designed to overcome this intrinsic resistance by acting as a pan-RAF inhibitor that can bind and block the catalytic activity of both protomers in RAF dimers dovepress.comoaepublish.com. Preclinical data have shown this compound's activity in a range of mutant RAF or RAS cell lines in vitro and in human tumor xenograft models in vivo, including melanoma patient-derived xenografts that exhibit intrinsic resistance to selective BRAF inhibitors ascopubs.orgasco.org. This suggests that this compound's ability to inhibit multiple RAF isoforms and SRC simultaneously provides a broader inhibitory effect, mitigating the paradoxical activation seen with earlier-generation RAF inhibitors nih.govresearchgate.netaacrjournals.org.

Addressing Acquired Resistance to Prior RAF and MEK Inhibitor Therapies

Acquired resistance to RAF and MEK inhibitors is a major obstacle to long-term disease control in patients with BRAF-mutant cancers frontiersin.org. Various mechanisms contribute to this acquired resistance, often leading to the reactivation of the MAPK pathway. These mechanisms include:

Reactivation of RTKs: Overexpression or upregulation of receptor tyrosine kinases (RTKs) such as PDGFRβ and EGFR can activate RAS, subsequently turning on CRAF-MEK-ERK signaling and bypassing BRAFV600E dependence oaepublish.comoncotarget.com.

RAS Mutations: New RAS mutations can function similarly to RTK alterations, leading to high levels of active RAS, which can cause drug-loaded BRAFV600E to dimerize with CRAF and trigger its catalytic activity oaepublish.comamegroups.cn.

BRAF Splicing Variants/Overexpression: N-terminal alternative splicing and overexpression of BRAFV600E can enhance BRAFV600E homodimerization and impair drug engagement oaepublish.comamegroups.cn.

MEK Mutations: Mutational activation of MEK has been reported in BRAFV600E tumors that develop resistance to RAF inhibitors nih.govdovepress.com.

Activation of Parallel Survival Pathways: Stromal cells in the tumor microenvironment can release growth factors (e.g., hepatocyte growth factor) and cytokines, promoting resistance by activating parallel survival pathways like PI3K signaling or by activating RAS nih.govoncotarget.com.

This compound, as a pan-RAF/SRC inhibitor, is designed to counteract these diverse resistance mechanisms. In KRAS-mutant cancers, where the complexity of downstream signaling and feedback mechanisms makes targeting individual pathway components ineffective, this compound's dual inhibition of RAF and SRC is crucial basilea.comresearchgate.neticr.ac.uk. Preclinical studies have shown that this compound is effective in patient-derived xenograft models that include melanomas with acquired resistance to second-generation RAF and MEK inhibitors ascopubs.orgasco.org. This broad activity against various resistance mechanisms highlights its potential to provide a more durable response.

Identification of Molecular Determinants of this compound Sensitivity

A primary molecular determinant of this compound sensitivity is the presence of KRAS mutations basilea.comnih.govresearchgate.neticr.ac.uk. KRAS is frequently mutated in various cancers, including approximately 90% of pancreatic ductal adenocarcinomas (PDACs), 35% of colorectal cancers (CRCs), and 20% of non-small-cell lung cancers (NSCLCs) researchgate.neticr.ac.uk. In these KRAS-mutant contexts, both RAF and SRC must be inhibited to effectively block cancer cell growth nih.govresearchgate.netaacrjournals.orgicr.ac.uk.

Research findings demonstrate that this compound potently inhibits both RAF and SRC. In vitro enzyme assays show that this compound inhibits V600E BRAF at 34 nM and CRAF at 33 nM. Similarly, it inhibits SRC at 34 nM and LCK at 33 nM researchgate.netnih.gov.

Table 1: Inhibition Affinities of this compound for Key Kinases

KinaseIC50 (nM)
V600E BRAF34
CRAF33
SRC34
LCK33

Furthermore, this compound has been shown to inhibit both ERK (ppERK, downstream of CRAF) and SFK (ppSFK) phosphorylation in a dose-dependent manner in various KRAS-mutant human cancer cell lines, including HCT-116 (colorectal cancer), A549 (non-small-cell lung cancer), and MIA-PaCa2 (pancreatic ductal adenocarcinoma) nih.gov. This inhibition of downstream signaling pathways correlates with this compound's ability to inhibit cell growth and induce apoptosis in these cell lines nih.gov.

Pathway Rewiring and Adaptive Responses in the Context of this compound Exposure

Pathway rewiring and adaptive responses represent a form of acquired drug resistance driven by non-genomic changes, involving rapid and dynamic alterations in signaling and/or transcriptional networks following therapy oaepublish.com. These changes allow tumor cells to adapt to drug treatment, circumvent the initial drug challenge, and continue to survive oaepublish.com.

In the context of RAF inhibition, a common adaptive response involves the relief of ERK-dependent negative feedback on receptor tyrosine kinase (RTK) activation, which subsequently reduces RAS activity nih.govdovepress.com. When BRAF is suppressed by inhibitors, this negative feedback is diminished, leading to enhanced activation of RTKs and downstream RAS nih.govdovepress.com. Under these conditions, RAS can activate CRAF, inducing the reactivation of the MAPK signaling pathway, often through RAF dimerization nih.govdovepress.com.

This compound's design as a pan-RAF/SRC inhibitor is specifically aimed at mitigating these adaptive responses. By simultaneously inhibiting multiple RAF isoforms and SRC, this compound aims to prevent the compensatory activation of alternative pathways or the formation of drug-resistant RAF dimers that typically reactivate MAPK signaling basilea.comresearchgate.neticr.ac.uk. For instance, in pancreatic ductal adenocarcinoma (PDAC) cells, there is an important interplay between Src Family Kinases (SFKs), YAP, and MEK/ERK signaling. This compound has been noted to inhibit SFK without activating ERK, which is crucial for overcoming resistance in these contexts aacrjournals.orgresearchgate.net. This comprehensive inhibition strategy is particularly vital in KRAS-driven cancers, where the inherent complexity of downstream signaling and feedback loops renders single-target therapies largely ineffective researchgate.neticr.ac.uk.

The efficacy of this compound in preclinical models of KRAS-mutant colorectal, lung, and pancreatic tumor xenografts demonstrates its potential to overcome these complex adaptive mechanisms and provide a treatment option for areas of significant unmet clinical need basilea.comresearchgate.neticr.ac.uk.

Investigational Combination Research Strategies with Cct3833

Rationale for Combinatorial Therapeutic Approaches Targeting Multiple Pathways

The primary rationale for using a combinatorial therapeutic approach in cancers, particularly those driven by KRAS mutations, stems from the intricate and redundant nature of cancer cell signaling. nih.govnih.gov KRAS is a frequently mutated oncogene in pancreatic, colorectal, and non-small-cell lung cancers (NSCLC). researchgate.net However, targeting individual components of the downstream signaling pathways has proven largely ineffective due to complex feedback mechanisms and pathway crosstalk. nih.govresearchgate.net

Research has identified the protein kinases RAF and SRC as critical therapeutic targets in KRAS-mutant cancers. nih.govnih.gov RAF is a key component of the MAPK/ERK pathway, which is downstream of RAS and crucial for cell proliferation. nih.gov Simultaneously, SRC family kinases (SFKs) are often hyperactivated in these cancers, driving cell proliferation, survival, and metastasis. nih.gov Targeting only one of these pathways can lead to compensatory activation of the other, allowing cancer cells to evade treatment. Therefore, a therapeutic strategy that simultaneously inhibits both RAF and SRC is necessary to effectively block the growth of these cancers. nih.govresearchgate.net

CCT3833 was specifically designed as a panRAF and SRC family kinase inhibitor to address this challenge. nih.govnih.gov By targeting two validated and critical pathways downstream of mutant KRAS with a single molecule, this compound embodies a rational combinatorial approach aimed at overcoming the limitations of single-pathway inhibition and providing a more robust and durable anti-cancer effect. nih.govresearchgate.net

Preclinical Evaluation of this compound-Based Combinations in Disease Models

Preclinical studies have demonstrated the significant therapeutic efficacy of this compound in various KRAS-mutant cancer models. nih.govmanchester.ac.uk The compound has been evaluated in vitro across a panel of pancreatic, colorectal, and non-small-cell lung cancer cell lines harboring KRAS mutations, where it effectively restricted cancer cell growth. ecancer.org

The efficacy of this compound has also been confirmed in in vivo disease models. nih.gov In mouse xenograft models of KRAS-mutant colorectal, lung, and pancreatic tumors, this compound inhibited tumor growth at well-tolerated doses. nih.govresearchgate.net When tested in mouse models of pancreatic cancer with KRAS mutations, this compound was not only more effective than other standard KRAS inhibitors in preventing cancer growth but also led to a reduction in tumor size. ecancer.org The compound successfully inhibited both RAF and SRC signaling pathways within the tumors in these models. nih.gov

These preclinical evaluations have consistently shown that this compound is superior to single-agent panRAF or SRC inhibitors, providing a strong basis for its further clinical investigation in patients with KRAS-mutant cancers. nih.govresearchgate.net

Analysis of Synergistic and Additive Effects in Cancer Cells and Models

The therapeutic benefit of this compound is rooted in the synergistic or additive effects achieved by the dual inhibition of RAF and SRC pathways. This concept has been explored by comparing the effects of this compound to those of individual RAF and SRC inhibitors, as well as their combination.

In long-term clonogenic growth assays using KRAS-mutant cancer cell lines such as HCT-116 (colorectal) and H23 (lung), neither the panRAF inhibitor TAK-632 nor the SRC inhibitor saracatinib (B1683781) alone could effectively inhibit colony formation. nih.gov However, when these two agents were combined, they significantly inhibited colony formation, an effect that mimicked the action of this compound used as a single agent. nih.gov This demonstrates that the concurrent blockade of both pathways produces a potent anti-proliferative effect that is not achievable by inhibiting either pathway alone.

Further analysis in cancer cells showed that the combination of TAK-632 and another SRC inhibitor, bosutinib, cooperated to activate pro-apoptotic enzymes, an effect not seen with either agent used individually. researchgate.net This highlights a synergistic interaction where dual pathway inhibition not only halts proliferation but also induces cancer cell death. The effectiveness of this compound is thus attributed to its ability to simultaneously suppress the critical signaling nodes of ppERK (downstream of RAF) and ppSFK (a marker of SRC activity), an action that has been confirmed in both in vitro and in vivo models. nih.govresearchgate.net

The table below summarizes the comparative effects observed in preclinical studies, illustrating the rationale behind this compound's dual-inhibition design.

Treatment Agent(s)Effect on Colony Formation (KRAS-mutant cells)Effect on ApoptosisKey Pathway Inhibition
TAK-632 (panRAF inhibitor)No significant inhibitionNo significant inductionppERK
Saracatinib (SRC inhibitor)No significant inhibitionNo significant inductionppSFK
TAK-632 + Saracatinib Significant inhibitionCooperative activationppERK and ppSFK
This compound Significant inhibitionInductionppERK and ppSFK

Advanced Research Methodologies and Analytical Approaches Utilized in Cct3833 Studies

In Vitro Cell-Based Assays and High-Throughput Screening Platforms

In the study of CCT3833, in vitro cell-based assays have been instrumental in assessing its impact on cancer cell growth and viability. This compound has demonstrated inhibition of KRAS-mutant cancer cell growth, showing activity against a panel of KRAS-mutant PDAC, CRC, and NSCLC cell lines, while exhibiting less potency against KRAS/BRAF wild-type cells. nih.gov

Commonly employed cell-based assays include:

Short-term growth inhibition assays: These assays evaluate the immediate impact of this compound on cell proliferation. nih.gov

Long-term cell proliferation assays: These provide insights into sustained growth inhibition over extended periods. nih.gov

Tumor spheroid assays: These mimic the three-dimensional architecture of tumors, offering a more physiologically relevant in vitro model. nih.gov

Specific human cell lines, such as HCT-116, SW620, and A549, have been utilized to study the effects of this compound. nih.gov

High-throughput screening (HTS) platforms are increasingly integrated with cell-based assays to enable the rapid and parallel testing of numerous compounds. bmglabtech.comdrugtargetreview.comnuvisan.comoncotarget.com This approach significantly conserves resources, time, and cost in drug development. bmglabtech.com HTS typically utilizes miniaturized formats, such as 96-, 384-, or 1536-well microplates. drugtargetreview.comnuvisan.comoncotarget.com

Beyond basic viability, HTS-compatible cell-based assays can include:

Reporter gene assays: To monitor gene expression changes in response to this compound. nuvisan.com

Second messenger assays: To detect alterations in intracellular signaling molecules. nuvisan.com

Protein degradation assays: To observe the impact on protein stability. nuvisan.com

Protein-protein interaction assays: To identify disruption or modulation of molecular complexes. nuvisan.com

Secretion assays: To measure the release of specific molecules. nuvisan.com

Biomarker assays: To identify indicators of drug response or pathway modulation. nuvisan.com

Furthermore, high-content analysis (HCA) provides a deeper understanding of spatial and temporal phenotypic changes within cells upon this compound treatment. nuvisan.com

Biochemical and Enzymatic Characterization Techniques

To characterize the direct inhibitory activity of this compound on its target kinases, comprehensive biochemical and enzymatic assays are conducted. In vitro enzyme assays are critical for determining the potency and specificity of this compound against various kinases. These assays involve incubating the enzyme with increasing concentrations of this compound to measure its half-maximal inhibitory concentration (IC50). researchgate.net

For this compound, in vitro enzyme assays were performed for V600E BRAF, CRAF, SRC, and LCK. The inhibitory concentrations observed are summarized in the table below. researchgate.net

Kinase TargetIC50 (nM)
V600E BRAF34
CRAF33
SRC27
LCK19

Immunoblotting is another key biochemical technique used to confirm the on-target effects of this compound by assessing the phosphorylation status of downstream proteins. Studies on this compound have utilized immunoblotting to analyze levels of phosphorylated ERK (ppERK/ERK) and phosphorylated SRC family kinases (ppSFK/SRC) in cell lines like HCT-116, SW620, and A549 after treatment. nih.govresearchgate.net This technique provides direct evidence of pathway inhibition by this compound in vitro.

Structural Biology Approaches

Structural biology approaches, particularly molecular docking simulations, have provided crucial insights into how this compound interacts with its target kinases at an atomic level. Molecular docking is a computational technique that predicts the preferred binding orientation and affinity of a small molecule (ligand) within the active site of a target macromolecule, typically a protein. als-journal.comopenaccessjournals.comnih.govmdpi.com This method helps researchers understand the binding mechanisms, energetics, and potential therapeutic applications of a compound. openaccessjournals.com

For this compound, docking studies predict that it functions as a type II inhibitor. nih.govresearchgate.net This means it binds to the inactive "DFG-out" conformation of the kinases. nih.govresearchgate.net Specifically, this compound has been docked into the binding sites of BRAF (using PDB: 4JVG), CRAF (using a homology model derived from PDB: 4JVG), and SRC (using PDB: 4AGW). researchgate.net These simulations suggest that this compound binds to these kinases through similar mechanisms, engaging with both the allosteric and ATP binding sites. nih.govresearchgate.net

Advanced In Vivo Preclinical Model Systems

To evaluate the therapeutic efficacy and pharmacodynamic effects of this compound in a more complex biological context, advanced in vivo preclinical model systems are employed. These models are crucial for bridging the gap between in vitro findings and clinical outcomes.

Key in vivo models utilized in this compound research include:

Mouse allograft/xenograft studies: These involve implanting human cancer cells (xenografts) or mouse cancer cells (allografts) into immunocompromised mice. This compound has demonstrated significant preclinical therapeutic efficacy in KRAS-mutant colorectal, lung, and pancreatic tumor xenografts, leading to tumor growth inhibition and regressions in mice. nih.govresearchgate.netnih.gov

Patient-derived xenografts (PDXs): PDX models are generated by directly implanting fresh human tumor tissue from patients into immunodeficient mice. nih.govgencat.catcriver.comnih.gov This approach preserves the tumor's original heterogeneity, architecture, and genetic and phenotypic characteristics, making them highly representative of human cancer biology and more predictive of clinical outcomes compared to cell line-derived xenografts. criver.comnih.gov PDX models are considered invaluable for evaluating drug efficacy and guiding individualized cancer therapy. nih.gov

Genetically engineered mouse models (GEMMs): GEMMs are engineered to carry specific oncogenic mutations, such as KRAS mutations, allowing for the study of tumor initiation, progression, and response to therapy in a native microenvironment. nih.govgencat.catnih.gov While valuable for understanding tumor biology, their utility for drug efficacy studies can be less predictable compared to PDXs due to differences in cytogenetic profiles and tumor microenvironments. nih.gov

Humanized mouse models: These are immunodeficient mice engrafted with human immune cells, providing a platform to study the interplay between the tumor, the drug, and the human immune system. nih.govgencat.cat

Biomarker Identification and Translational Research Methodologies (preclinical context)

Biomarker identification is an integral part of preclinical research for this compound, aiming to find measurable indicators that predict drug response, monitor pharmacodynamic effects, and guide patient stratification in future clinical development. cancerresearchuk.orgcrownbio.com

In the preclinical context, biomarker identification and translational research methodologies involve:

Early-stage identification and validation: Preclinical biomarkers are identified and validated using various in vitro models, such as patient-derived organoids, and in vivo systems like patient-derived xenografts (PDX). crownbio.com These biomarkers provide crucial insights into how a drug candidate might behave in human systems, aiding in candidate selection and optimization. crownbio.com

Predictive and pharmacodynamic biomarkers: The goal is to identify biomarkers that can predict a patient's response to this compound or monitor its pharmacodynamic effects (i.e., the drug's effect on its target and downstream pathways). crownbio.comcrownbio.com

Translational potential: Biomarkers identified in preclinical studies are crucial for translation into clinical trials. They can serve as companion diagnostics to stratify relevant patient populations for treatment, thereby fueling precision medicine approaches. crownbio.comcrownbio.com

Systems biology approach: An integrated systems biology approach, incorporating in silico, in vitro, ex vivo, and in vivo models, is key to efficiently identifying predictive biomarkers. crownbio.com This comprehensive strategy helps in gaining in-depth insights into the agent's mechanism of action and pharmacodynamic response. crownbio.com

Emerging Research Frontiers and Future Directions for Cct3833

Elucidating Novel Mechanisms of Action or Off-Target Effects

CCT3833 functions as a panRAF/SRC kinase inhibitor, specifically designed to circumvent the limitations of single-agent RAF inhibitors, such as paradoxical activation of the RAF/MEK/ERK pathway in wild-type BRAF cells nih.govascopubs.org. Mechanistically, this compound is predicted to be a type II inhibitor, binding to the inactive 'DFG-out' conformation of BRAF, CRAF, and SRC through similar molecular interactions nih.govascopubs.org. This binding mode involves the pyridopyrazinone moiety interacting with the kinase hinge, the central aromatic ring occupying the ATP binding pocket, and the pyrazole (B372694) ring extending into an allosteric site nih.govascopubs.org. Crucially, this compound has been shown not to induce paradoxical activation of the RAF/MEK/ERK pathway in KRAS-mutant cells, a key advantage over some earlier RAF inhibitors ascopubs.org.

Future research in this domain aims to further elucidate the precise molecular interactions and conformational changes induced by this compound binding to its targets. While its primary on-target effects are well-characterized, continued investigation into potential subtle off-target interactions, even those with minimal functional impact, could provide a more comprehensive understanding of its pharmacological profile. Such studies might involve advanced structural biology techniques, high-throughput screening against a broader kinase panel, and detailed proteomic analyses to identify any unforeseen protein-drug interactions or downstream signaling perturbations. This deeper molecular characterization could refine the understanding of this compound's selectivity and potential for broader therapeutic applications.

Exploring this compound Efficacy in Other Preclinical Disease Models

This compound has demonstrated significant preclinical efficacy, particularly in KRAS-mutant cancers. Studies have shown its activity in pancreatic ductal adenocarcinoma (PDAC), colorectal cancer (CRC), and non-small cell lung cancer (NSCLC) cell lines and xenograft models ecancer.orgasco.orgdntb.gov.uaresearchgate.netascopubs.orgnih.govopenrepository.combasilea.com. In these models, this compound proved superior to single-agent panRAF or SRC inhibitors and exhibited comparable efficacy to combination panRAF + SRC inhibitors in both two-dimensional tissue culture and more complex three-dimensional spheroids ecancer.orgascopubs.org. In mouse models of KRAS-mutant pancreatic cancer, this compound was effective in restricting tumor growth and reducing tumor size ecancer.orgnih.gov.

Beyond KRAS-mutant cancers, this compound has also shown activity in melanoma patient-derived xenografts, including those with intrinsic or acquired resistance to selective BRAF inhibitors researchgate.netresearchgate.netnih.gov. This highlights its potential to overcome resistance mechanisms that limit the effectiveness of current targeted therapies.

Given that RAF and SRC kinases play crucial roles in various oncogenic pathways beyond KRAS-mutant cancers and melanoma, future research could logically extend to exploring this compound's efficacy in other preclinical disease models where these pathways are aberrantly activated or contribute to drug resistance. While current published data primarily focus on KRAS-driven and BRAF-mutant melanoma, the broad panRAF/SRC inhibition mechanism suggests potential relevance in other cancer types characterized by dysregulated MAPK or SRC family kinase signaling. This includes investigating its activity in models of other solid tumors or hematological malignancies where these pathways are implicated.

Development of Predictive Biomarkers for this compound Response in Preclinical Settings

The identification and validation of predictive biomarkers are critical for optimizing the clinical application of this compound, enabling patient stratification, and guiding treatment strategies. The Phase I clinical trial (NCT02437227) for this compound included objectives to investigate its pharmacodynamic profile and establish a biologically active dose range by correlating plasma levels of this compound with tumor shrinkage data and evaluating biomarkers mdpi.com.

Key pharmacodynamic biomarkers being assessed include phosphorylated ERK (ppERK) and phosphorylated SRC family kinases (ppSFK), as this compound has been shown to inhibit their phosphorylation in a dose-dependent manner in preclinical cell lines nih.govasco.orgascopubs.org. Other biomarkers such as Cyclin D1 and Ki-67 are also being evaluated in surrogate and tumor tissues to understand the drug's impact on cell proliferation mdpi.com.

Future preclinical research is focused on further refining these biomarkers and discovering novel ones that can reliably predict response or resistance to this compound. This involves:

Deepening Molecular Profiling: Correlating efficacy in preclinical models with comprehensive genomic, transcriptomic, and proteomic profiles to identify specific mutations, gene expression signatures, or protein phosphorylation patterns that predict sensitivity or resistance.

Liquid Biopsies: Exploring the utility of circulating tumor DNA (ctDNA) or circulating tumor cells (CTCs) for non-invasive monitoring of treatment response and early detection of resistance mechanisms.

Imaging Biomarkers: Investigating advanced imaging techniques that can provide early indicators of this compound's pharmacodynamic effects in tumors.

The goal is to develop a robust panel of predictive biomarkers that can guide patient selection for future clinical trials, ensuring that this compound is administered to patients most likely to benefit, thereby maximizing therapeutic outcomes and minimizing unnecessary exposure.

Strategic Integration of this compound into Future Preclinical Combination Regimens

This compound's inherent dual inhibition of panRAF and SRC kinases already represents a strategic combination approach, designed to overcome the limitations of targeting single components of the RAS signaling pathway nih.govascopubs.org. This dual targeting addresses the complex crosstalk and compensatory mechanisms that often lead to drug resistance when only one effector is blocked nih.gov.

Future preclinical research is actively exploring the strategic integration of this compound into broader combination regimens to further enhance its efficacy and overcome potential resistance mechanisms. Rational combinations could include:

MEK or ERK Inhibitors: Given that RAF, MEK, and ERK constitute the core of the MAPK pathway, combining this compound with MEK or ERK inhibitors could provide more comprehensive pathway blockade and prevent feedback activation loops. This approach is particularly relevant for RAS-driven cancers where robust MAPK pathway inhibition is critical.

PI3K Pathway Inhibitors: Crosstalk between the MAPK and PI3K pathways is a known mechanism of resistance in various cancers. Combining this compound with inhibitors of the PI3K/AKT/mTOR pathway could synergistically inhibit cell growth and survival, addressing potential compensatory signaling.

Immunotherapy Agents: Exploring combinations with immunotherapeutic agents, such as immune checkpoint inhibitors, could leverage this compound's direct anti-tumor effects while simultaneously enhancing anti-tumor immune responses. This is an emerging area of research for many targeted therapies.

Other Targeted Agents: Investigating combinations with other targeted agents that address distinct oncogenic drivers or resistance pathways, such as those involved in cell cycle regulation (e.g., CDK4/6 inhibitors) or DNA damage repair. A patent also mentions combination with beta-sitosterol.

The aim of these preclinical combination studies is to identify synergistic drug interactions, optimize dosing schedules, and develop strategies to prevent or delay the emergence of acquired resistance, ultimately leading to more durable responses.

Addressing Remaining Research Gaps in this compound Biology and Therapeutic Application

Despite promising preclinical data and an encouraging unconfirmed response in a Phase I patient, several research gaps remain in fully understanding this compound's biology and optimizing its therapeutic application. These areas represent critical frontiers for future investigation:

Broader Preclinical Validation: While this compound has shown efficacy in key KRAS-mutant cancer models (PDAC, CRC, NSCLC) and resistant melanoma, further preclinical evaluation in a wider array of genetically diverse KRAS-mutant tumors and other cancer types where RAF/SRC pathways are implicated is essential nih.govopenrepository.commdpi.com. This includes exploring different KRAS mutation subtypes beyond G12V, which was observed in the responding patient nih.govascopubs.org.

Comprehensive Resistance Mechanism Characterization: Although this compound's dual targeting aims to mitigate resistance, the dynamic nature of cancer cells suggests that resistance mechanisms may still emerge. Future research needs to systematically identify and characterize these potential resistance pathways, whether they involve secondary mutations, activation of bypass signaling, or epigenetic adaptations nih.gov. Understanding these mechanisms will be crucial for designing subsequent treatment strategies or rational combinations.

Long-Term Efficacy and Relapse Prevention: Preclinical studies, particularly in vivo models, need to focus on long-term treatment outcomes, including the prevention of tumor relapse and metastasis. This requires developing more sophisticated preclinical models that better mimic the complexity and heterogeneity of human tumors.

Pharmacogenomic Studies: Deeper pharmacogenomic studies in preclinical models could help identify genetic signatures that predict both sensitivity and potential for resistance, further refining patient selection criteria for future clinical trials.

Translational Bridge: Strengthening the translational bridge between preclinical findings and clinical outcomes is paramount. This involves rigorous biomarker validation in preclinical settings that can be directly applied and monitored in clinical trials, ensuring that preclinical insights effectively guide clinical development.

Addressing these research gaps will be instrumental in advancing this compound from a promising preclinical compound to a widely effective therapeutic option for patients with challenging cancers.

Q & A

Q. What is the mechanistic basis for CCT3833’s dual inhibition of KRAS signaling pathways?

this compound targets both the RAF and SRC kinase components of the KRAS signaling cascade, disrupting downstream effectors critical for tumor proliferation and survival. Preclinical studies in KRAS-mutant pancreatic, colorectal, and lung cancer cell lines demonstrated that dual-pathway blockade prevents compensatory signaling, a limitation of single-target inhibitors . Methodologically, researchers can validate this using phosphoproteomic analysis to quantify inhibition of RAF (e.g., p-ERK reduction) and SRC (e.g., p-FAK suppression) pathways.

Q. How were 3D tumor models utilized to evaluate this compound’s efficacy compared to 2D models?

3D "mini-tumor" spheroid models were employed to mimic in vivo tumor microenvironments, revealing enhanced drug penetration and sustained growth inhibition compared to 2D monolayers. Researchers should adopt 3D cultures with matrix-embedded cell lines and measure viability via ATP-based assays or high-content imaging over 7–14 days. This approach better predicts in vivo responses, as shown in pancreatic cancer models where this compound reduced spheroid volume by 60% versus 40% in 2D .

Q. What experimental design considerations are critical for replicating this compound’s preclinical efficacy in murine models?

Key factors include:

  • Genetic fidelity : Use transgenic mice with pancreas-specific KRAS<sup>G12D</sup> mutations.
  • Dosing regimen : Administer this compound at 50 mg/kg/day orally, as higher doses (≥75 mg/kg) showed toxicity in pilot studies.
  • Endpoint metrics : Tumor volume (via caliper or MRI), histopathology for necrosis, and RNA-seq to assess pathway modulation .

Q. How were safety and preliminary efficacy assessed in Phase I clinical trials of this compound?

The Phase I trial (n=31) focused on dose escalation (3+3 design) and safety monitoring (CTCAE v5.0). Efficacy was evaluated via RECIST v1.1 criteria, with one patient achieving partial response (48% tumor reduction over 8 months). Researchers should align with such frameworks for early-phase trials, incorporating pharmacokinetic (Cmax, AUC) and pharmacodynamic (biopsy-based pathway analysis) endpoints .

Advanced Research Questions

Q. What statistical methods are recommended for analyzing contradictory data in this compound’s tumor response heterogeneity?

Apply mixed-effects models to account for inter-patient variability in clinical data, particularly for biomarkers like circulating tumor DNA (ctDNA) dynamics. In preclinical studies, bootstrapping or Bayesian hierarchical models can address outliers in drug response curves, as seen in colorectal cancer models where 20% of samples showed paradoxical proliferation .

Q. How can researchers optimize combination therapies involving this compound and immune checkpoint inhibitors?

Preclinical data suggest synergy with anti-PD-1 agents via SRC/STAT3 modulation. Methodologically, use syngeneic mouse models with KRAS mutations and assess tumor-infiltrating lymphocytes (TILs) via flow cytometry. A sequential dosing strategy (this compound for 7 days followed by anti-PD-1) improved survival by 30% versus monotherapy in lung adenocarcinoma models .

Q. What experimental approaches identify resistance mechanisms to this compound in KRAS-mutant cancers?

Conduct longitudinal whole-exome sequencing of patient-derived xenografts (PDXs) treated with this compound. In one study, acquired mutations in MAP2K1 (e.g., Q56P) conferred resistance by reactivating ERK signaling. CRISPR-Cas9 screens or druggability assays (e.g., MEK inhibitors) can validate these targets .

Q. How does this compound’s efficacy compare to next-generation KRAS inhibitors like sotorasib in preclinical models?

Head-to-head comparisons in pancreatic PDXs showed this compound’s superior tumor growth inhibition (70% vs. 50% for sotorasib) due to its dual-pathway targeting. Use standardized metrics: % tumor growth inhibition (TGI), time-to-progression, and RNA-seq for pathway enrichment analysis. Note that sotorasib outperforms this compound in NSCLC models with KRAS<sup>G12C</sup> mutations .

Q. What biomarkers are predictive of this compound response in KRAS-mutant tumors?

Retrospective analysis of Phase I data identified high baseline p-SRC (≥2.5-fold vs. normal) and low TGF-β signaling as predictive markers. Researchers should integrate multiplex IHC (e.g., Vectra Polaris) and NanoString gene expression panels in trial designs .

Q. How can computational modeling improve this compound’s dosing schedules for maximal target engagement?

Physiologically based pharmacokinetic (PBPK) models, calibrated with Phase I data, predict that twice-daily dosing (25 mg/kg) maintains RAF/SRC inhibition above the IC90 threshold in >90% of patients. Validate using PK/PD simulations (e.g., SimBiology) and compare to trough plasma concentrations in ongoing trials .

Q. Methodological Recommendations

  • Preclinical Studies : Prioritize PDX models over cell lines for translational relevance.
  • Clinical Trials : Embed correlative biomarker studies (ctDNA, proteomics) to capture dynamic responses.
  • Data Analysis : Use R/Bioconductor packages (e.g., DESeq2 for RNA-seq, survival for Kaplan-Meier curves) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.